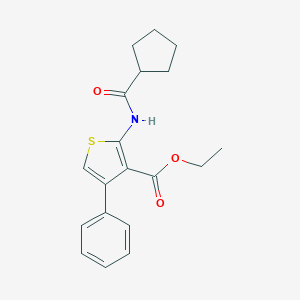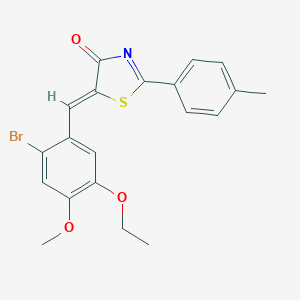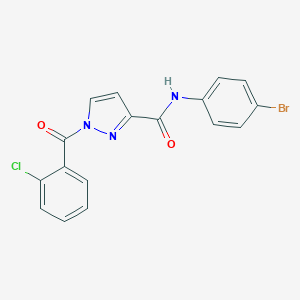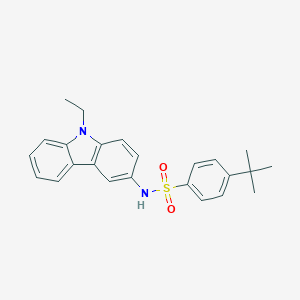
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a quinoline ring, a methoxyphenyl group, and a cyclopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, where an alkene is reacted with a diazo compound in the presence of a metal catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, where the quinoline derivative is reacted with an amine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-2-(3-methoxyphenyl)acetamide
- N-cyclopropyl-2-(3-methoxyphenyl)propanamide
- N-cyclopropyl-2-(3-methoxyphenyl)butanamide
Uniqueness
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-15-6-4-5-13(11-15)19-12-17(20(23)21-14-9-10-14)16-7-2-3-8-18(16)22-19/h2-8,11-12,14H,9-10H2,1H3,(H,21,23) |
InChI-Schlüssel |
GIAFTISPBHGTKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Löslichkeit |
5.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-chloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B329964.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-iodophenyl)acetamide](/img/structure/B329966.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329968.png)

![N-[2-methyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B329970.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B329971.png)
![N,N'-bis[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanediamide](/img/structure/B329974.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B329977.png)




![N-[4-chloro-3-(phenylcarbamoyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B329989.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329990.png)
